2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2-HYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of functional groups, including hydroxybenzaldehyde, nitroaniline, pyrrolidinyl, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The hydroxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-HYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-HYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, the nitroaniline moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXYBENZALDEHYDE (4-CHLORO-1-PHTHALAZINYL)HYDRAZONE
- 2-HYDROXYBENZALDEHYDE (4-METHYL-1,3-THIAZOL-2-YL)HYDRAZONE
- 2-HYDROXYBENZALDEHYDE (4-ETHOXY-1,3-THIAZOL-2-YL)HYDRAZONE
Uniqueness
The uniqueness of 2-HYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitroaniline and triazine moieties enhances its potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C20H20N8O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H20N8O3/c29-17-6-2-1-5-14(17)13-21-26-19-23-18(24-20(25-19)27-11-3-4-12-27)22-15-7-9-16(10-8-15)28(30)31/h1-2,5-10,13,29H,3-4,11-12H2,(H2,22,23,24,25,26)/b21-13+ |
InChI Key |
CRKNHHCEHWAHGK-FYJGNVAPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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